

Application Notes and Protocols for In Vivo Studies with ML380

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML380 is a small molecule that has garnered significant interest in biomedical research. Initially identified as a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR), it has more recently been characterized as a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] This dual activity makes ML380 a valuable tool for investigating the roles of both the M5 receptor and the NRF2 signaling pathway in various physiological and pathological processes. In vivo studies are crucial for elucidating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of ML380. These application notes provide detailed protocols and data for the use of ML380 in preclinical in vivo research, with a focus on its activity as an NRF2 inhibitor in cancer models.

The NRF2 signaling pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3][4] Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation.[3] In response to cellular stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[5] While this pathway is protective in normal cells, it is often hijacked by cancer cells to promote their survival and resistance to therapy.[1] Therefore, inhibiting NRF2 in



cancer cells is a promising therapeutic strategy. **ML380** has been shown to bind to NRF2 and inhibit its transcriptional activity.[1]

Signaling Pathway

The diagram below illustrates the NRF2 signaling pathway and the mechanism of inhibition by **ML380**.

Caption: NRF2 signaling pathway and inhibition by ML380.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies relevant to the use of **ML380**.

Table 1: In Vivo Pharmacokinetics of ML380 in Rats

Parameter	Value	Route of Administration	Reference
Half-life (t½)	22 minutes	Intravenous (i.v.)	[6]
Clearance	66 mL/min/kg	Intravenous (i.v.)	[6]

| Volume of Distribution | 1.6 L/kg | Intravenous (i.v.) |[6] |

Table 2: In Vivo Efficacy of the NRF2 Inhibitor ML385 (a close analog of ML380)



Animal Model	Treatment	Dosage	Outcome	Reference
Male C57BL/6J Mice	ML385 + L- buthionine sulfoximine (BSO)	10 mg/kg/day, intraperitoneal ly	Aggravated oxidative stress and inflammation, contributing to hypertension	[7]
NSCLC Xenograft	ML385 + Carboplatin	Not specified	Significant anti- tumor activity	[1]

| LUSC Organoids/Xenografts | ML385 | Not specified in vivo | Inhibited proliferation |[8][9] |

Table 3: In Vitro Activity of ML380

Assay	Cell Line	Parameter	Value	Reference
M5 Receptor Activation	CHO-hM5	EC50 (human)	190 nM	[6]
M5 Receptor Activation	CHO-hM5	EC50 (rat)	610 nM	[6]
Inositol Phosphate Accumulation	CHO-hM5	pEC50	5.33	[6]
Ca2+ Mobilization	CHO-hM5	pEC50	5.71	[6]

| NRF2 Inhibition | A549 | Max. Inhibitory Concentration | 5 μ M |[1] |

Experimental Protocols

Protocol 1: In Vivo Efficacy of ML380 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model







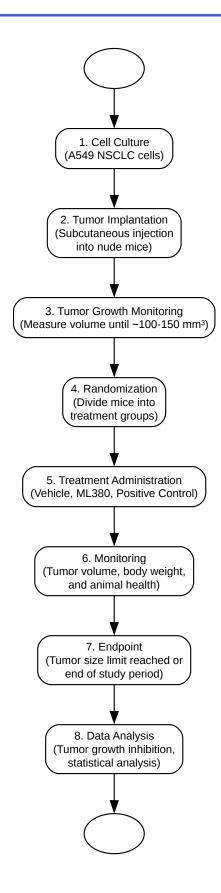
This protocol describes a general procedure for evaluating the anti-tumor efficacy of **ML380** in a subcutaneous xenograft mouse model of NSCLC.[10][11][12][13]

Materials:

- ML380
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- NSCLC cell line with KEAP1 mutation (e.g., A549)
- 6-8 week old female athymic nude mice
- Matrigel
- Sterile PBS
- Calipers
- Standard animal housing and surgical equipment

Experimental Workflow:





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Caption: Experimental workflow for an in vivo xenograft study.



Procedure:

- Cell Culture and Tumor Implantation:
 - Culture A549 cells in appropriate media until they reach 80-90% confluency.
 - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100μ L.
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.[14]
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
- Drug Preparation and Administration:
 - Prepare a stock solution of ML380 in DMSO.
 - On each treatment day, dilute the stock solution to the final desired concentration in the vehicle. A starting dose could be 10 mg/kg, administered intraperitoneally (i.p.) daily, based on studies with the related compound ML385.[7]
 - Treatment groups may include:
 - Group 1: Vehicle control (i.p., daily)
 - Group 2: ML380 (e.g., 10 mg/kg, i.p., daily)
 - Group 3: Positive control (e.g., a standard chemotherapy agent like carboplatin)
 - Group 4: ML380 in combination with the positive control
- Monitoring and Endpoint:



- Continue to measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
- At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for NRF2 target genes).
- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences in tumor growth.

Protocol 2: Assessment of In Vivo Toxicity

A preliminary toxicity study is recommended before conducting large-scale efficacy studies.

Materials:

- ML380
- Vehicle solution
- Healthy, non-tumor-bearing mice (same strain as efficacy studies)
- Equipment for blood collection and clinical chemistry analysis
- · Histopathology supplies

Procedure:

Dose Escalation:



- Administer increasing doses of ML380 to small groups of mice (n=3-5 per group).
- Monitor the animals closely for at least 7-14 days for signs of acute toxicity.
- Sub-chronic Toxicity Study:
 - Based on the dose escalation results, select a few dose levels (including the proposed therapeutic dose) for a longer-term study (e.g., 28 days).
 - Administer ML380 daily to the mice.
 - Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
- Endpoint Analysis:
 - At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).[15]
 - Perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, lungs)
 for histopathological examination.[15]

Conclusion

ML380 is a versatile research tool for studying both M5 receptor and NRF2 biology in vivo. The provided protocols offer a framework for investigating its therapeutic potential, particularly in the context of cancer. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of the drug's formulation, administration route, and potential toxicity is essential for obtaining robust and reproducible in vivo data.

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Methodological & Application





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